Firefly Luciferase Inhibition Potency: 6′-Methoxyluciferin (IC50 = 0.1 µM) vs. D-Luciferin (Substrate, No Inhibition)
Luciferin 6′-methyl ether (6′-Methoxyluciferin) inhibits Photinus pyralis firefly luciferase (PpyLuc) with an IC50 of 0.1 µM, representing a complete functional reversal from D-luciferin, which serves as the natural luminogenic substrate with a Km of approximately 10 µM in vitro and produces no enzyme inhibition [1]. The structural basis for this difference is the 6′-methoxy substitution, which prevents the deprotonation required for oxyluciferin formation and light emission, while preserving binding affinity at both the ATP- and luciferin-binding sites of the PpyLuc active site . In direct comparative bioluminescence assays, D-luciferin at 100 µM generates robust light output with 10 nM luciferase, whereas 6′-Methoxyluciferin at equivalent concentrations produces no detectable bioluminescence and instead suppresses D-luciferin-dependent light output [1].
| Evidence Dimension | Firefly luciferase (PpyLuc) functional activity |
|---|---|
| Target Compound Data | IC50 = 0.1 µM (inhibitor); no bioluminescence produced |
| Comparator Or Baseline | D-Luciferin (6′-hydroxy): Km ≈ 10 µM (substrate); robust bioluminescence at 560 nm |
| Quantified Difference | Functional inversion: inhibitor (0.1 µM) vs. substrate (Km ~10 µM); >1000-fold difference in luminescence output |
| Conditions | Recombinant Photinus pyralis luciferase (PpyLuc) in vitro bioluminescence assay; ATP and Mg²⁺ present |
Why This Matters
This functional inversion means Luciferin 6′-methyl ether is uniquely suitable for luminescence-quench and competition-based luciferase assays, while D-luciferin serves only as a reporter substrate—a procurement decision directly determines which assay modality is accessible.
- [1] Sharma DK, Adams ST, Liebmann KL, Miller SC. Rapid Access to a Broad Range of 6′-Substituted Firefly Luciferin Analogues Reveals Surprising Emitters and Inhibitors. Org. Lett. 2017;19(21):5836–5839. View Source
